Nrc-AN-019
Nrc-AN-019
AN-019 is a Bcr-Abl kinase inhibitor potentially for the treatment of chronic myeloid leukemia.
Brand Name:
Vulcanchem
CAS No.:
879507-25-2
VCID:
VC0518855
InChI:
InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36)
SMILES:
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4
Molecular Formula:
C25H17F6N5O
Molecular Weight:
517.4 g/mol
Nrc-AN-019
CAS No.: 879507-25-2
Inhibitors
VCID: VC0518855
Molecular Formula: C25H17F6N5O
Molecular Weight: 517.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 879507-25-2 |
---|---|
Product Name | Nrc-AN-019 |
Molecular Formula | C25H17F6N5O |
Molecular Weight | 517.4 g/mol |
IUPAC Name | N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36) |
Standard InChIKey | LCPGCGAJBOWMIP-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Appearance | Solid powder |
Description | AN-019 is a Bcr-Abl kinase inhibitor potentially for the treatment of chronic myeloid leukemia. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AN-019; NRC-019; NRC-AN-019; NRC; AN; 019; AN019; NRC019; NRCAN019; AN 019; NRC 019; NRC AN 019; |
Reference | 1: Gondi CS, Gorantla B, Bhujanga Rao AK, Amala K, Naidu MU, Jogi KV, Venkat Ramana G, Myneni PC, Junnarkar A, Rao JS. Antitumor activity of NRC-AN-019 in a pre-clinical breast cancer model. Int J Oncol. 2011 Sep;39(3):641-8. doi: 10.3892/ijo.2011.1079. PubMed PMID: 21674127. 2: Amala K, Bhujanga Rao AK, Gorantla B, Gondi CS, Rao JS. Design, synthesis and preclinical evaluation of NRC-AN-019. Int J Oncol. 2013 Jan;42(1):168-78. doi: 10.3892/ijo.2012.1697. PubMed PMID: 23151973. |
PubChem Compound | 11562629 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume